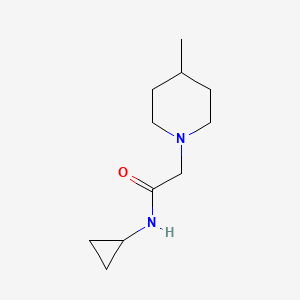![molecular formula C19H21NO3 B5343381 3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)
3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of an ethoxyphenyl group, a methylacryloyl group, and a dimethylpyridinone core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
準備方法
The synthesis of 3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a condensation reaction with an appropriate methylacrylate derivative to form the ethoxyphenyl intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the pyridinone ring.
Functional Group Modification:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
類似化合物との比較
3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone can be compared with other similar compounds, such as:
3-(4-methoxyphenyl)-2-methylacryloyl-4,6-dimethyl-2(1H)-pyridinone: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and chemical reactivity.
3-(4-ethoxyphenyl)-2-methylacryloyl-4,6-dimethyl-2(1H)-pyridinone derivatives: Various derivatives with modifications in the ethoxyphenyl or methylacryloyl groups can exhibit different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-[(E)-3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-5-23-16-8-6-15(7-9-16)11-13(3)18(21)17-12(2)10-14(4)20-19(17)22/h6-11H,5H2,1-4H3,(H,20,22)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONUPQTQFFGBD-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C)C(=O)C2=C(C=C(NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C)/C(=O)C2=C(C=C(NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
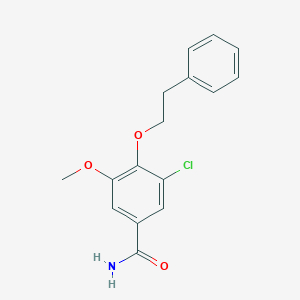
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)
![N-[2-(3,4-dimethylphenyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5343316.png)
![(3'S*,4'S*)-1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5343321.png)
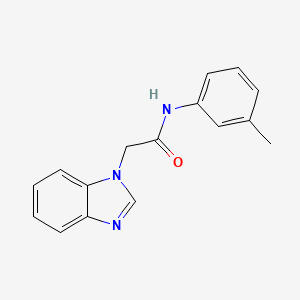

![5-[(5-bromo-2-thienyl)methylene]-1-tert-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5343338.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)
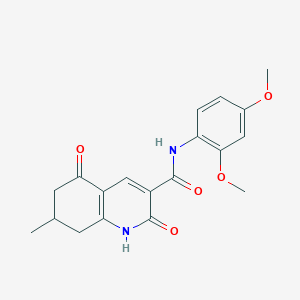
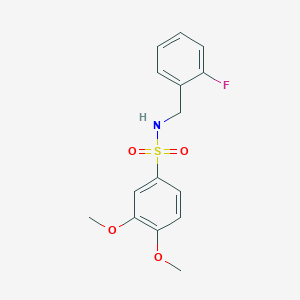
![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5343367.png)


